molecular formula C16H19BrN2O B5326588 1-[(5-Bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine

1-[(5-Bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine

Cat. No.: B5326588
M. Wt: 335.24 g/mol
InChI Key: ATQIMXIKVXMAMT-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine is a compound that features a piperazine ring substituted with a 5-bromofuran-2-ylmethyl group and a 4-methylphenyl group. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine is unique due to the presence of both a bromofuran and a methylphenyl group on the piperazine ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-13-2-4-14(5-3-13)19-10-8-18(9-11-19)12-15-6-7-16(17)20-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQIMXIKVXMAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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